
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is an organic compound that is widely used in scientific research due to its versatile properties and wide range of applications. It is a white, crystalline solid that is soluble in common organic solvents. This compound has been studied for many years, with research into its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. It is also used in the synthesis of various imaging agents, such as MRI contrast agents and PET imaging agents. In addition, it is used in the synthesis of various dyes, such as fluorescent dyes and chromogenic dyes.
Wirkmechanismus
The mechanism of action of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% are not fully understood. However, it is believed that the compound can inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, the compound has been shown to have antioxidant and anti-inflammatory effects. It has also been shown to have anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% in laboratory experiments is its high yield. This compound can be synthesized with a yield of 95%, which is much higher than most other compounds. In addition, the compound is relatively stable and can be stored for long periods of time.
However, there are some limitations to using 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% in laboratory experiments. The compound is relatively expensive, which may limit its use in some experiments. In addition, the compound is toxic and should be handled with care.
Zukünftige Richtungen
Future research on 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% should focus on further exploring its biochemical and physiological effects. In particular, research should focus on the compound’s effects on inflammation and pain, as well as its anti-tumor effects. In addition, research should focus on exploring the compound’s potential applications in the synthesis of various pharmaceuticals, imaging agents, and dyes. Finally, research should focus on exploring the compound’s potential toxicity and its effects on the environment.
Synthesemethoden
The synthesis of 5-(3-BOC-Aminophenyl)-2-chlorophenol, 95% involves a reaction between 3-bromo-2-chlorobenzoyl chloride and sodium aminophenolate. The reaction is performed in an organic solvent such as dichloromethane at a temperature of 140 °C. The product is then purified by recrystallization from a mixture of ethanol and water. The yield of the product is typically 95%.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(4-chloro-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-6-4-5-11(9-13)12-7-8-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXXPFOVJQSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-chlorophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


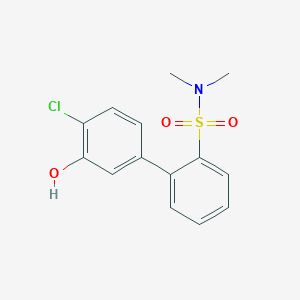
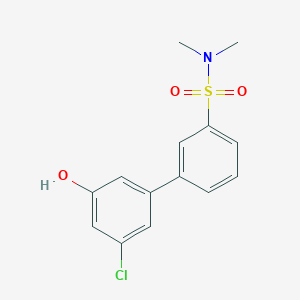
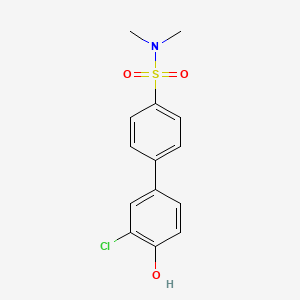
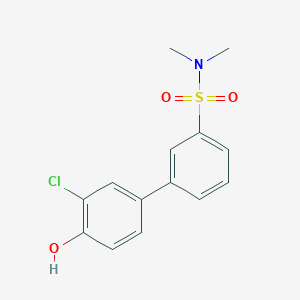
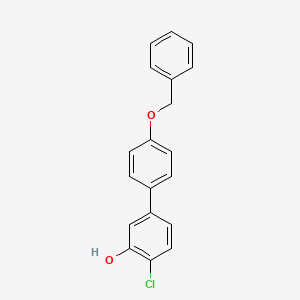
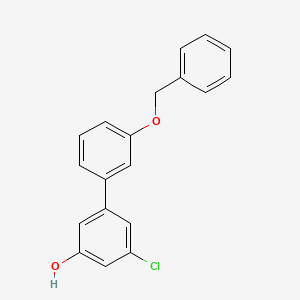
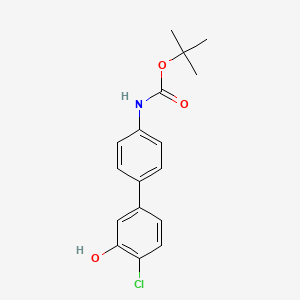
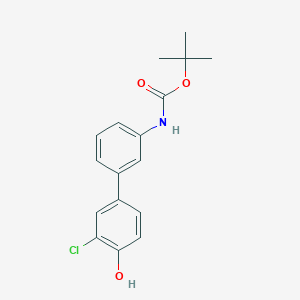


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)